molecular formula C11H16FN3O3 B1668449 卡莫呋 CAS No. 61422-45-5

卡莫呋

货号 B1668449
CAS 编号: 61422-45-5
分子量: 257.26 g/mol
InChI 键: AOCCBINRVIKJHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carmofur, also known as HCFU (1-hexylcarbamoyl-5-fluorouracil), is a pyrimidine analogue used as an antineoplastic agent . It is a derivative of fluorouracil, being a lipophilic-masked analog of 5-FU that can be administered orally .


Synthesis Analysis

The synthesis of Carmofur has been reported by Ozaki et al. by treating 5-FU with phosgene and hexylamine .


Molecular Structure Analysis

Carmofur has the chemical formula C11H16FN3O3 and a molar mass of 257.265 g·mol −1 . The IUPAC name for Carmofur is 5-fluoro- N -hexyl-2,4-dioxo-pyrimidine-1-carboxamide .

科学研究应用

抑制SARS-CoV-2主蛋白酶

Carmofur,一种抗肿瘤药物,已被确认为SARS-CoV-2主蛋白酶(Mpro)的抑制剂,该病毒是导致COVID-19的病原体。研究表明,Carmofur共价结合到Mpro的催化Cys145,抑制了细胞中的病毒复制。这一发现将Carmofur定位为开发新型COVID-19抗病毒治疗的潜在首选化合物(Jin et al., 2020)

对癌细胞系的细胞毒作用

研究表明,Carmofur对各种癌细胞系表现出显著的细胞毒作用。例如,它对MCF-7人类乳腺癌细胞系表现出强效的细胞毒作用,表明其在乳腺癌治疗中的潜力(Kutlu et al., 2018)。此外,Carmofur与热疗结合显示出对K-562细胞系的增强抗肿瘤作用,表明其在热化疗中的有用性(Yuwen et al., 2001)

减轻急性肺损伤

Carmofur已被确认为脂肪酰胺水解酶(FAAH)和N-乙酰乙醇胺酸酰胺酶(NAAA)的双重抑制剂,这两种酶参与炎症反应。它有效减少促炎因子并下调NF-κB通路中的信号蛋白。在脂多糖(LPS)诱导的急性肺损伤(ALI)模型中,Carmofur显著改善了炎症反应并促进了肺损伤的恢复,表明其作为ALI新型治疗药物的潜力(Wu et al., 2019)

抑制酸酶

据报道,Carmofur抑制了酸酶(AC),一种水解促凋亡脂质酰胺的半胱氨酸酶。人类肿瘤中AC的过表达暗示其在化疗抵抗中的作用。Carmofur对AC的抑制对其抗增殖作用至关重要,并且其化学结构的改变产生了新的抑制剂,与标准抗肿瘤药物协同作用以防止癌细胞增殖。这突显了AC作为Carmofur的意外靶点,并强调了其作为开发新型化疗增敏剂基础的潜力(Realini et al., 2013)

治疗晚期和复发性乳腺癌

Carmofur已在晚期和复发性乳腺癌病例中进行研究。临床试验评估了其有效性和安全性,显示出响应率,表明其在乳腺癌治疗中的潜力。然而,需要进一步研究以充分了解其治疗意义(Kusama et al., 1995)

泌尿生殖系统肿瘤和膀胱癌

在泌尿生殖系统肿瘤,尤其是膀胱癌中,Carmofur已被用作术后辅助化疗药物。研究表明,Carmofur可以有效预防膀胱癌术后复发,突显了其在泌尿生殖肿瘤学中的潜力(Nishio et al., 1987)

多样的肿瘤学应用

Carmofur在多种癌症中显示出抗肿瘤活性,包括结肠癌、乳腺癌、头颈癌、胰腺癌、胃肠道癌和实体脑瘤。其优越的抗增殖活性与5-氟尿嘧啶(5-FU)相比以及其稳定性突显了其在肿瘤学中的多功能性(Islam & Mirza, 2022)

食管癌治疗

Carmofur,结合三维适形放射治疗,已在食管癌治疗中进行研究。这种联合疗法显示出可耐受的不良反应和有希望的反应率和中位生存时间结果,表明其在治疗食管癌方面的有效性(Xing-huan et al., 2009)

肺腺癌细胞凋亡

一种新型纳米卡莫呋合物已被研究其对人类肺腺癌A549细胞的细胞毒性、抗增殖和诱导凋亡效应。这项研究表明该化合物显著降低细胞存活率并刺激凋亡,暗示其在肺癌治疗中的潜力(Çömlekçi等,2018)

卡莫呋诱导的白质脑病诊断

卡莫呋已与白质脑病相关联,这是一种影响大脑的疾病。扩散加权MR成像已被用于区分卡莫呋诱导的白质脑病和与年龄相关的脑室周围高信号,为诊断和管理这种不良反应提供了宝贵的见解(Fujikawa et al., 2001)

安全和危害

As with fluorouracil, Carmofur has been known to induce leukoencephalopathy, characterized by progressive damage to white matter in the brain with stroke-like symptoms . A clinical trial for small hepatocellular carcinoma was stopped prematurely because 56% of the treated patients had unacceptable side effects .

未来方向

Carmofur has been shown to inhibit the SARS-CoV-2 main protease, and is therefore a promising lead compound to develop new antiviral treatment for COVID-19 . This suggests potential future directions for the use of Carmofur in antiviral therapies.

属性

IUPAC Name

5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCBINRVIKJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045941
Record name Carmofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carmofur

CAS RN

61422-45-5
Record name Carmofur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61422-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmofur [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061422455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmofur
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carmofur
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carmofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carmofur
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARMOFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA82M3RAB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

13.0g (0.10 mole) of 5-fluorouracil was suspended in 60 ml of dimethyl acetamide, then 14.0g (0.11 mole) of n-hexyl isocyanate was added thereto at room temperature and stirred at 50° C for 8 hours. After the reaction mixture was concentrated under reduced pressure, the residue was poured into 400 ml of water and resultant precipitate was filtered off. The precipitate was washed and dried and 19.3g (75.0% yield) of 5-fluoro-1-(n-hexylcarbamoyl)uracil was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carmofure
Reactant of Route 2
Reactant of Route 2
Carmofure

Citations

For This Compound
4
Citations
M Lin, S Liang, F Jiang, J Xu, W Zhu, W Qian, Y Hu… - Immunology letters, 2017 - Elsevier
Dendritic cells (DCs) and cytokine-induced killer (CIK) cells have both shown activity as immunotherapy in some malignancies. Our aim was to prospective assess the effect of this …
Number of citations: 30 www.sciencedirect.com
D Gao, C Li, X Xie, P Zhao, X Wei, W Sun, HC Liu… - PloS one, 2014 - journals.plos.org
Gastric and colorectal cancers (GC and CRC) have poor prognosis and are resistant to chemo- and/or radiotherapy. In the present study, the prophylactic effects of dendritic cell (DC) …
Number of citations: 127 journals.plos.org
HT Ngo, P Van Pham - Biomedical Research and Therapy, 2021 - bmrat.biomedpress.org
… About 368 staged-IV breast cancer patients were recruited, and 188 patients were treated with one cycle of low-dose chemotherapy (Carmofure) and at least three cycles of four DC-CIK …
Number of citations: 1 bmrat.biomedpress.org
M Lin, S Liang, F Jiang, J Xu - Cell, 2011
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。